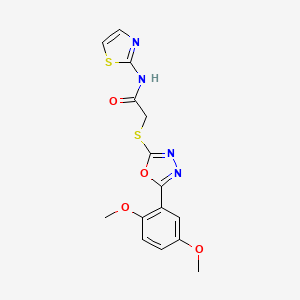

2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

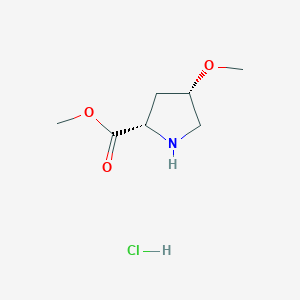

The compound “2-((5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups including an oxadiazole ring, a thiazole ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in reactions such as nucleophilic substitutions or additions, based on the functional groups present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen

Antibacterial Research

This compound has garnered interest due to its potential as an antibacterial agent. Specifically, it is being investigated as an inhibitor of type III secretion (T3S) in Gram-negative bacteria. T3S is a crucial protein export machinery that several pathogens, including Yersinia spp., Shigella spp., Chlamydia spp., Salmonella spp., and Pseudomonas aeruginosa, use to evade the human immune system and establish disease . By inhibiting T3S, this compound disarms the pathogen, allowing the host immune system to clear the infection. Importantly, it selectively targets bacterial growth without affecting benign endogenous microflora.

Bioisosteres of Salicylidene Acylhydrazides

The compound is considered a potential bioisostere of salicylidene acylhydrazides. Salicylidene acylhydrazides (Figure 1a) are known T3S inhibitors that block protein secretion in various Gram-negative species, including Y. pseudotuberculosis, Shigella flexneri, enterohaemorrhagic E. coli, Chlamydia spp., and Salmonella spp. Their broad-spectrum activity suggests that T3S inhibitors could be developed into novel antibacterial drugs . In vivo studies have demonstrated their efficacy, and quantitative structure-activity relationship models have highlighted key structural features important for T3S inhibition .

!Figure 1a

Cell Viability Assessment

Beyond antibacterial applications, this compound has relevance in cell viability assays. Specifically, it is used in the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Actively respiring cells convert water-soluble MTT to an insoluble purple formazan, which can be quantified by optical density. This assay provides valuable information about cell health and metabolic activity .

Aggregation-Induced Emission (AIE) Photosensitizers

Interestingly, the compound’s structure suggests potential applications in aggregation-induced emission (AIE) photosensitizers. AIE photosensitizers exhibit enhanced fluorescence upon aggregation, making them useful for imaging and photodynamic therapy. While further research is needed, the synergistic effect of methoxy-substituted tetraphenylethene in the compound warrants investigation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[[5-(2,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O4S2/c1-21-9-3-4-11(22-2)10(7-9)13-18-19-15(23-13)25-8-12(20)17-14-16-5-6-24-14/h3-7H,8H2,1-2H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODPYSNVFDZWSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NN=C(O2)SCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 6-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate](/img/structure/B2598091.png)

![5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2598097.png)

![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2598098.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2598102.png)

![N-[(3-methylpyridin-2-yl)methyl]prop-2-yn-1-amine](/img/structure/B2598104.png)

![[3-(2-Methoxyphenyl)-1,4-thiazepan-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2598107.png)

![3-(2-methoxyphenyl)-9-(pyridin-4-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2598108.png)

![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2598110.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2598111.png)